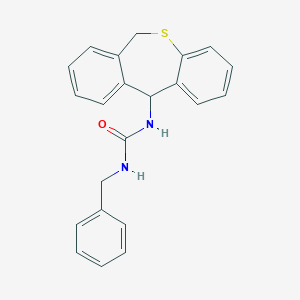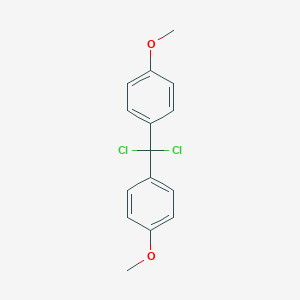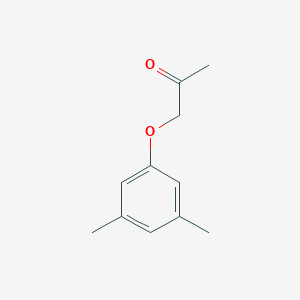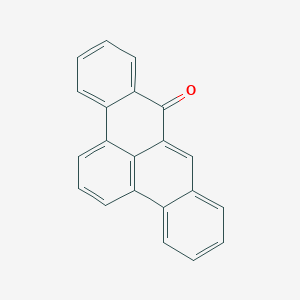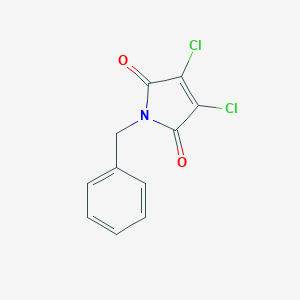
1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione, commonly known as BDPC, is a chemical compound that belongs to the class of pyrrole-2,5-dione derivatives. It has gained attention in the field of scientific research due to its potential use as a pharmacological agent. BDPC has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
The exact mechanism of action of BDPC is not fully understood. However, it has been suggested that BDPC exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, BDPC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of BDPC.
生化学的および生理学的効果
BDPC has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDPC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, BDPC has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of BDPC is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of BDPC is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of BDPC. One area of research is the development of more efficient synthesis methods for BDPC. Another area of research is the identification of the exact molecular targets of BDPC and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of BDPC in animal models and clinical trials.
合成法
The synthesis of BDPC has been extensively studied and several methods have been developed. One of the most commonly used methods involves the reaction of 1,3-dichloro-2-propanol with benzylamine to form the intermediate compound, which is then reacted with phthalic anhydride to yield BDPC.
科学的研究の応用
BDPC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. Several studies have reported the antitumor activity of BDPC against various types of cancer cells, including breast, lung, and colon cancer cells. BDPC has also been found to have antiviral activity against herpes simplex virus and hepatitis B virus. In addition, BDPC has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
16114-24-2 |
|---|---|
製品名 |
1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione |
分子式 |
C11H7Cl2NO2 |
分子量 |
256.08 g/mol |
IUPAC名 |
1-benzyl-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
AMPIBHISOFMVMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



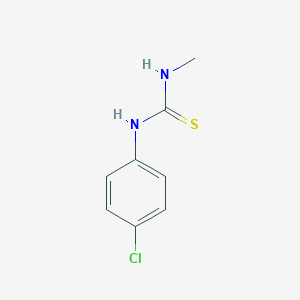
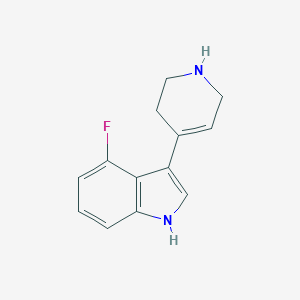
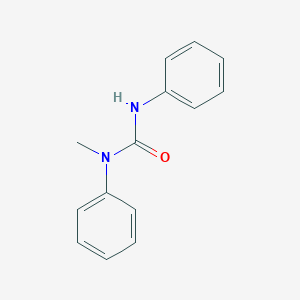
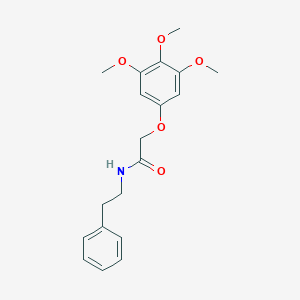
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
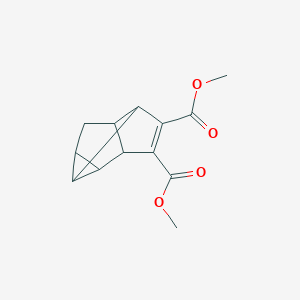
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
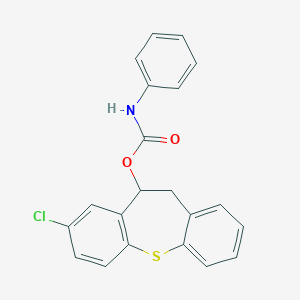
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
